![molecular formula C19H16FN3OS B11404970 4-(4-fluorophenyl)-3-methyl-1-phenyl-4,6-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7-ol](/img/structure/B11404970.png)
4-(4-fluorophenyl)-3-methyl-1-phenyl-4,6-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7-ol
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Overview
Description
4-(4-FLUOROPHENYL)-3-METHYL-1-PHENYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. This compound belongs to the class of pyrazolo[3,4-e][1,4]thiazepines, which are known for their diverse biological activities. The presence of fluorine, methyl, and phenyl groups in its structure contributes to its unique chemical properties and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-FLUOROPHENYL)-3-METHYL-1-PHENYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE can be achieved through a multi-component reaction involving appropriate aldehydes, 5-amino-3-methylpyrazole, and α-mercaptocarboxylic acids. One efficient method involves the use of ultrasound-promoted green synthesis in water, which provides a chemoselective approach to obtain the desired heptacyclic ring system . Another method utilizes a solid acid-catalyzed multi-component reaction in water, which offers good yields and sustainability .
Industrial Production Methods
Industrial production of this compound can leverage the aforementioned synthetic routes, with a focus on optimizing reaction conditions for scalability. The use of recyclable heterogeneous solid acid catalysts and green chemistry principles can enhance the efficiency and environmental sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-FLUOROPHENYL)-3-METHYL-1-PHENYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The presence of reactive sites allows for substitution reactions, where functional groups can be replaced with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., l-proline). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazolo[3,4-e][1,4]thiazepine derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
4-(4-FLUOROPHENYL)-3-METHYL-1-PHENYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activity.
Biology: Investigated for its interactions with various biological targets, including enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-FLUOROPHENYL)-3-METHYL-1-PHENYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes and receptors, leading to its biological effects. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzothiazepines: Known for their cardiovascular effects, such as Diltiazem.
1,4-Thiazepines: Exhibit various pharmacological properties, including anti-cancer activity.
Uniqueness
4-(4-FLUOROPHENYL)-3-METHYL-1-PHENYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE is unique due to its heptacyclic ring system and the presence of fluorine, which enhances its biological activity and selectivity. Its diverse range of applications in medicinal chemistry and potential therapeutic benefits make it a compound of significant interest.
Properties
Molecular Formula |
C19H16FN3OS |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-3-methyl-1-phenyl-4,8-dihydropyrazolo[3,4-e][1,4]thiazepin-7-one |
InChI |
InChI=1S/C19H16FN3OS/c1-12-17-18(13-7-9-14(20)10-8-13)25-11-16(24)21-19(17)23(22-12)15-5-3-2-4-6-15/h2-10,18H,11H2,1H3,(H,21,24) |
InChI Key |
JFHCYKCSDUIZKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(SCC(=O)N2)C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Origin of Product |
United States |
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